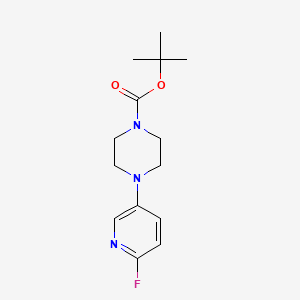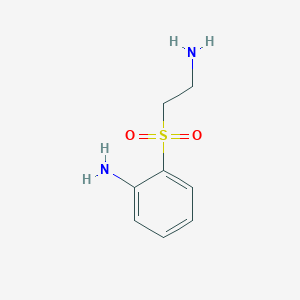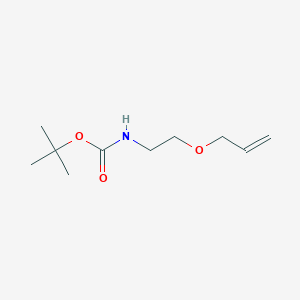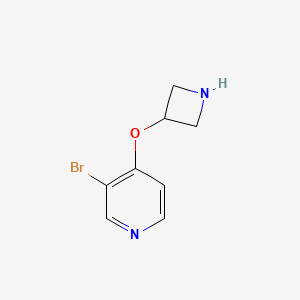
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with functional groups such as an amino group, a methylsulfonyl group, a p-tolyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions
Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Functional Group Introduction: The introduction of the amino group, methylsulfonyl group, and p-tolyl group can be achieved through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the methylsulfonyl group can be added through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Various substitution reactions can occur, particularly at the amino and methylsulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(p-tolyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
5-(Methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile: Lacks the amino group, potentially altering its chemical properties and applications.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the p-tolyl group, which may influence its solubility and interaction with other molecules.
Uniqueness
The unique combination of functional groups in 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H12N2O2S2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-amino-4-(4-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-3-5-9(6-4-8)11-10(7-14)12(15)18-13(11)19(2,16)17/h3-6H,15H2,1-2H3 |
Clé InChI |
IDQZSKATCSMRGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)


![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)







